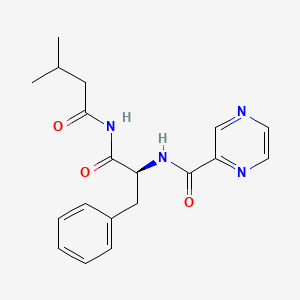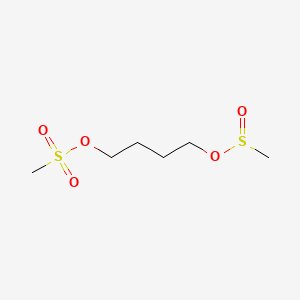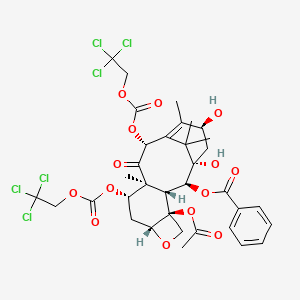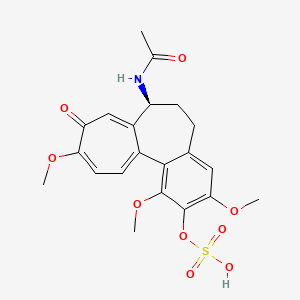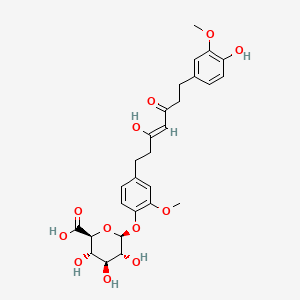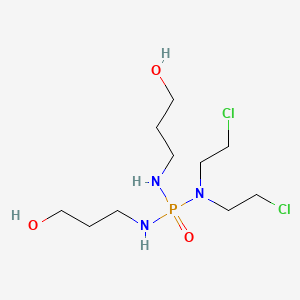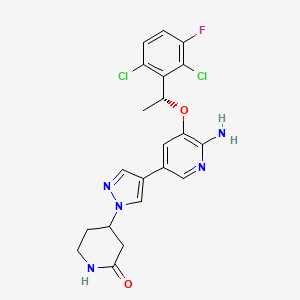
SN-38 Hydroxy Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SN-38 is an antineoplastic drug and the active metabolite of irinotecan . It is an analog of camptothecin, a topoisomerase I inhibitor, and has 1000 times more activity than irinotecan itself . The potency of SN-38 relative to irinotecan varies from 2- to 2000-fold .
Synthesis Analysis
SN-38 is formed via hydrolysis of irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 . In an attempt to improve the antitumor activity and reduce the side effects of irinotecan, novel prodrugs of SN-38 were prepared by conjugating amino acids or dipeptides to the 10-hydroxyl group of SN-38 via a carbamate linkage .Molecular Structure Analysis
The chemical formula of SN-38 is C22H20N2O5 . It undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .Chemical Reactions Analysis
SN-38 undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH . It is also metabolized via glucuronidation by UGT1A1 .Physical And Chemical Properties Analysis
SN-38 has some undesirable physical and chemical properties, including poor solubility and stability, which seriously hinder its effective delivery to tumor sites .Applications De Recherche Scientifique
1. Enhancing Anti-Tumor Activity
- SN-38's effectiveness as a topoisomerase inhibitor is limited due to its hydrophobicity and instability. Research has focused on improving its water dispersity and anti-tumor efficiency. A study developed a prodrug, SN-38-BOC, which transforms to active SN-38 in acidic tumor environments, showing enhanced cytotoxicity and anti-angiogenesis effects in cancer cells and tumor models (Song et al., 2018).
2. Targeted Delivery Systems
- Utilizing nanoparticles for SN-38 delivery has been explored. For example, folic acid-targeted nanoparticles were developed for SN-38 delivery to cancer cells, demonstrating greater cytotoxicity against specific cancer cells compared to non-targeted nanoparticles (Ebrahimnejad et al., 2010).
- Another approach involved using liposome-loaded thermo-sensitive hydrogel for intratumoral injection, which stabilized SN-38's active form and reduced systemic toxicity while enhancing antitumor efficacy (Bai et al., 2018).
3. Quantitative Analysis for Clinical Studies
- Development of sensitive methods for quantifying SN-38 in human plasma, such as a liquid chromatography tandem mass spectrometry method, has been crucial for supporting clinical pharmacokinetic studies (Khan et al., 2003).
4. Improving Solubility and Stability
- Various studies have focused on overcoming the poor solubility and instability of SN-38. For instance, novel liposome-based formulations have been developed to enhance its solubility and stability, showing promising cytotoxicity and therapeutic efficacy in preclinical studies (Zhang et al., 2004).
5. Innovative Drug Formulations
- Research has also delved into creating biocompatible, superparamagnetic chitosan-based nanocomplexes for efficient SN-38 delivery, achieving superior targeting and antitumor efficacy in colorectal cancer models (Wu et al., 2021).
- Another innovative approach involved a GSH-sensitive SN-38 prodrug with an "OFF-to-ON" fluorescence switch, demonstrating potential applicability as a chemotherapeutic agent (Whang et al., 2018).
6. Pharmacokinetics and Drug Metabolism
- Studies have also examined the glucuronidation of SN-38, which is crucial for its detoxification and metabolism. For instance, research on the UGT1A9 variant found in Japanese cancer patients highlighted its impact on SN-38 glucuronidation and irinotecan metabolism (Jinno et al., 2003).
7. Nanocrystal Formulations
- SN-38 nanocrystals have been developed to improve its solubility and stability, demonstrating enhanced antitumor efficacy both in vitro and in vivo, with particle size significantly influencing its properties (Chen et al., 2017).
8. Biodistribution Studies
- Research on the biodistribution of SN-38, such as using [11C]SN-38, helps in understanding its pharmacokinetics and aiding in the development of better treatment protocols (Apana et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research is being conducted to improve the delivery of SN-38 to tumor sites. For example, nanostructured lipid carriers (NLCs) containing SN-38 have been prepared and shown promising potentials as a novel treatment for glioblastoma . Another study developed pH-responsive nanostructured lipid nanoparticles (LNP) which exhibited a slow-releasing hexagonal structure at physiological pH and quick release bicontinuous cubic phase at the acidic tumor pH .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of SN-38 Hydroxy Acid involves the conversion of SN-38 to its hydroxy acid form. This can be achieved through a series of chemical reactions that involve oxidation and hydrolysis.", "Starting Materials": ["SN-38", "Sodium periodate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water"], "Reaction": ["1. Dissolve SN-38 in water", "2. Add sodium periodate and hydrochloric acid to the solution", "3. Stir the mixture at room temperature for several hours", "4. Add sodium borohydride to the mixture to reduce the oxidized SN-38 to its hydroxy acid form", "5. Adjust the pH of the solution to alkaline using sodium hydroxide", "6. Extract the hydroxy acid product using a suitable organic solvent", "7. Purify the product using column chromatography or recrystallization"] } | |
Numéro CAS |
142677-15-4 |
Formule moléculaire |
C22H22N2O6 |
Poids moléculaire |
410.43 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





